Product packaging for 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one(Cat. No.:CAS No. 1025054-80-1)

3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No.: B3045164
CAS No.: 1025054-80-1
M. Wt: 148.16
InChI Key: UFPFDAGNGQBOAF-UHFFFAOYSA-N
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Description

3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 1025054-80-1) is a high-purity, heterocyclic organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This fused bicyclic scaffold is recognized as a privileged structure in medicinal chemistry and is part of the dihydropyrrolo[1,2-a]pyrazinone class of heterocycles, which are present in a wide range of bioactive natural products and synthetic analogues . This compound serves as a versatile synthetic intermediate and key building block for the exploration of novel therapeutic agents. Researchers value this core structure for developing inhibitors of various biological targets. The pyrrolo[1,2-a]pyrazinone scaffold is a known privileged structure in drug discovery . The specific 3-methyl derivative offers a site for further functionalization, making it a valuable intermediate for constructing more complex molecules. As a building block, it is used in the synthesis of potential poly(ADP-ribose)polymerase (PARP) inhibitors, which are investigated for cancer treatment . The compound requires careful handling and storage; it should be kept sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B3045164 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1025054-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(10)8(11)9-6/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFDAGNGQBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730678
Record name 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025054-80-1
Record name 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolo 1,2 a Pyrazin 1 2h One and Its Derivatives

General Strategies for Constructing the Pyrrolo[1,2-a]pyrazinone Core Structure

The construction of the dihydropyrrolo[1,2-a]pyrazinone ring system is a central focus in synthetic organic chemistry due to its presence in a wide array of biologically active natural products and their analogues. mdpi.com The synthetic pathways are generally categorized into two primary strategies: the fusion of a pyrazinone ring onto a pre-existing pyrrole (B145914) derivative, often referred to as the "pyrrole-first" approach, and the less common fusion of a pyrrole ring onto a pyrazinone derivative, or the "pyrazinone-first" strategy. mdpi.com

The "pyrrole-first" technique is the predominant method, largely because of the accessibility of functionalized pyrroles and the often direct nature of the ring-closing reactions. mdpi.com This approach typically involves intramolecular reactions starting from 2-monosubstituted, 1-monosubstituted, or 1,2-disubstituted pyrroles, allowing for the straightforward introduction of diverse functional groups and substitution patterns. mdpi.com In contrast, the "pyrazinone-first" strategy is significantly less studied, with only a limited number of reports in the scientific literature. mdpi.com Other methods, such as multicomponent reactions, have also been employed to construct this privileged scaffold. mdpi.com

Pyrazinone Annulation onto Pyrrole Derivatives

The most frequently employed strategy for synthesizing pyrrolopyrazinones involves constructing the pyrazinone ring onto an existing pyrrole core. mdpi.combohrium.com This "pyrrole-first" approach leverages the chemical reactivity of substituted pyrroles to form the second heterocyclic ring through intramolecular cyclization. mdpi.com

A prevalent method for forming the pyrrolo[1,2-a]pyrazinone scaffold begins with 2-monosubstituted pyrroles. mdpi.com The most common starting material for this approach is a 1H-pyrrole-2-carboxamide that has been modified to include an electrophilic group on the amide substituent. mdpi.com This electrophilic moiety is positioned to react in an intramolecular fashion with the nucleophilic nitrogen atom of the pyrrole ring, leading to the formation of the fused pyrazinone ring. mdpi.com

Several types of electrophilic groups can be utilized to facilitate this cyclization. For instance, N-propargylpyrrole-2-carboxamides, which can be prepared in situ, have been shown to cyclize to form pyrrolopyrazinones using sodium hydride (NaH) in dimethylformamide (DMF) at room temperature. mdpi.com Similarly, N-(phenacyl)substituted pyrrole-2-carboxylates react with methylamine (B109427) in refluxing methanol (B129727) to directly yield pyrrolopyrazinones. nih.gov The choice of the electrophilic group and the reaction conditions are critical for the success of the cyclization. mdpi.com

The use of 1,2-disubstituted pyrroles as starting materials provides another versatile route to the pyrrolopyrazinone core. mdpi.com This strategy can be executed in several ways. One common method involves a single acyclic precursor that contains an electrophilic group, typically a carbonyl, at the 2-position of the pyrrole ring and a nucleophilic substituent, such as an amine, at the 1-position. mdpi.com Alternatively, the positions of the nucleophilic and electrophilic groups can be reversed. A third variation involves the condensation of two separate components, one of which is the 1,2-disubstituted pyrrole. mdpi.com

For example, aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones have been synthesized starting from methyl pyrrole-2-carboxylate. nih.govnih.gov The synthesis proceeds through N-alkylation of the pyrrole with α-bromoacetophenones, followed by a novel cyclization reaction where the intermediate is treated with methylamine. nih.gov In another instance, the reaction of biselectrophilic pyrroles with hydrazine (B178648) leads to the formation of the pyrrolopyrazinone ring, with the reaction's selectivity being dependent on the electronic nature of the substituents on the pyrrole precursor. mdpi.com

Starting MaterialReagentsProductReference
Methyl 1-(2-oxo-2-phenylethyl)pyrrole-2-carboxylateMethylamine, Methanol, Reflux2-Methyl-3-phenyl-1-pyrrolo[1,2-a]pyrazinone nih.gov
1-Alkynylpyrrole-2-carboxylateHydrazine HydratePyrrolopyrazinone derivative mdpi.com
N-(phenacyl)substituted pyrrole-2-carboxylatesMethylamine (MeNH2), MethanolPyrrolopyrazinone derivative mdpi.com

Palladium catalysis offers a powerful tool for the synthesis of the pyrrolo[1,2-a]pyrazine (B1600676) core, enabling reactions that might be difficult under other conditions. bohrium.comresearchgate.net One notable example is the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamide. mdpi.com The outcome of this reaction is highly dependent on the specific palladium catalyst used. For instance, using palladium acetate (B1210297) with sodium acetate and tetrabutylammonium (B224687) chloride results in the formation of the desired pyrrolo[1,2-a]pyrazine. mdpi.com However, employing a different catalyst, such as bis(acetonitrile)dichloropalladium(II), can lead to a mixture of isomeric pyrrolopyridinone derivatives. mdpi.comresearchgate.net

Another sophisticated application of palladium catalysis is the asymmetric annulation between 5-bromopyrrole-2-carboxylate esters and vinyl aziridines. acs.org This enantioselective reaction constructs pyrrolopiperazinones, which serve as key intermediates in the total synthesis of several pyrrole alkaloid natural products. acs.org Furthermore, palladium-trifluoroacetate-catalyzed carbo-palladation reactions involving pyrrole-2-carbonitriles and aryl boronic acids have been developed to produce functionally diverse pyrrolo[1,2-a]pyrazines. bohrium.comresearchgate.netresearchgate.net

Pyrrole SubstrateCatalyst SystemReaction TypeProductReference
N-allyl pyrrole-2-carboxamidePd(OAc)₂, NaOAc, Bu₄NClIntramolecular AminationPyrrolo[1,2-a]pyrazine mdpi.com
N-allyl pyrrole-2-carboxamidePdCl₂(CH₃CN)₂Oxidative CouplingPyrrolopyridinones mdpi.comresearchgate.net
5-Bromopyrrole-2-carboxylateChiral Pd(0)L*Asymmetric Alkylation-AnnulationPyrrolopiperazinone acs.org
N-Phenacyl pyrrole-2-carbonitrilesPalladium-trifluoroacetateCarbo-palladation/CyclizationPyrrolo[1,2-a]pyrazines bohrium.comresearchgate.net

The intramolecular aza-Michael addition represents a key cyclization strategy for forming the pyrazinone ring onto a pyrrole precursor. mdpi.com This reaction involves the addition of the nucleophilic pyrrole nitrogen to an electron-deficient alkene, which is suitably positioned as a substituent on the pyrrole. mdpi.com This method is particularly effective when the alkene is activated by an electron-withdrawing group, enhancing its electrophilicity. mdpi.com

A clear example of this strategy is the base-catalyzed formation of a derivative of N-benzyl longamide B. mdpi.com The synthesis starts with an open-chain pyrrole-2-amide precursor containing an electron-poor alkene. mdpi.com The cyclization is induced by a base, such as potassium carbonate, which facilitates the nucleophilic attack of the pyrrole nitrogen onto the alkene, forming the six-membered pyrazinone ring. mdpi.com The stereochemical outcome of such additions is a critical aspect of the synthesis, particularly in the context of natural product synthesis where specific stereoisomers are desired. rsc.org This bio-inspired approach mimics the proposed biosynthesis of related natural products like hanishin, where an enzymatic protonation activates a precursor for cyclization. mdpi.com

Pyrrole Annulation onto Pyrazinone Derivatives

While less common than the "pyrrole-first" approach, the construction of the pyrrole ring onto an existing pyrazinone core provides an alternative route to the pyrrolo[1,2-a]pyrazinone scaffold. mdpi.com This "pyrazinone-first" strategy has been explored in a limited number of studies but holds potential, especially for creating substitution patterns that are difficult to achieve through other methods. mdpi.com

One reported example of this approach starts with a pyrazinone derivative and diethyl ethoxymethylene malonate, which are heated together in toluene. mdpi.com The resulting enamine intermediate is then treated with a strong base, such as lithium bis(trimethylsilyl)amide (LHMDS), to induce cyclization and form the fused pyrrole ring, yielding the target compound. mdpi.com Multicomponent reactions also offer a pathway within this strategy; for instance, combining 1,2-diaminoethane with other reagents can form a pyrazinone intermediate that subsequently reacts with biselectrophiles to construct the pyrrolopyrazinone system. mdpi.com

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines in a single step, starting from simple precursors. These reactions are characterized by high atom economy and procedural simplicity.

A notable multicomponent approach involves the reaction of 2-formylpyrrole-based enaminones with a nitrogen source, such as ammonium (B1175870) acetate, to yield 4-substituted pyrrolo[1,2-a]pyrazines. The enaminone precursors can be readily prepared from the corresponding N-substituted 2-formylpyrroles and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). The subsequent cyclization with ammonium acetate, often facilitated by a base like lithium carbonate in a solvent such as DMF, provides the desired pyrrolo[1,2-a]pyrazine core. The reaction conditions and yields for the preparation of various 4-substituted pyrrolo[1,2-a]pyrazines are summarized below. mdpi.com

EntryEnaminone PrecursorBaseSolventTemperature (°C)Time (h)ProductYield (%)
11aLi2CO3DMF120484a57
21bLi2CO3DMF120484b52
32aLi2CO3DMF120244c80
42bLi2CO3DMF120244d75
52cLi2CO3DMF120244e78
62dLi2CO3DMF120244f73
73aLi2CO3DMF100124g70

Alternatively, a three-component reaction starting from a substituted pyrrole, DMFDMA, and ammonium acetate in excess can directly furnish the corresponding pyrrolo[1,2-a]pyrazines. For instance, reacting pyrroles 8a and 8c with 5.0 molar equivalents of DMFDMA and 3.0 molar equivalents of ammonium acetate resulted in the formation of pyrrolo[1,2-a]pyrazines 4a and 4c in 57% and 80% yields, respectively. mdpi.com

Miscellaneous and Emerging Synthetic Routes

A common and versatile method for the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives involves the initial N-alkylation of a pyrrole precursor followed by an intramolecular cyclization. This strategy allows for the introduction of various substituents on the pyrazinone ring.

One such approach begins with the N-alkylation of methyl pyrrole-2-carboxylate with α-bromoarylethanones in the presence of a base like potassium carbonate in DMF. The resulting methyl 1-(2-aryl-2-oxoethyl)pyrrole-2-carboxylates can then undergo cyclization. For example, by passing a stream of methylamine through a refluxing solution of the N-alkylated intermediate in anhydrous methanol, 2-methyl-3-aryl-1-pyrrolo[1,2-a]pyrazinones can be obtained. mdpi.com

Another variation of this strategy involves the N-alkylation of pyrrole carboxamide derivatives with propargyl bromide. This reaction, promoted by a strong base such as sodium hydride (NaH), can proceed as a tandem reaction to afford N-substituted pyrrolo[1,2-a]pyrazin-1(2H)-ones with high efficiency under mild conditions. metu.edu.tr

Polycyclic N-fused heteroaromatics, including derivatives of the pyrrolo[1,2-a]pyrazine system, can be synthesized through a cascade reaction involving double cyclodehydration and subsequent aromatization. This method is particularly useful for constructing hybrid structures.

An example of this is the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines. This reaction proceeds via a one-pot domino protocol to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. The proposed mechanism involves an initial dehydrative condensation of the o-phenylenediamine (B120857) with the aldehyde group of the pyrrole derivative to form a dihydrobenzo[d]imidazole intermediate. This intermediate then undergoes another cyclodehydration with the keto group, followed by air oxidation to yield the final aromatized polycyclic system. This modular approach allows for the synthesis of a wide range of derivatives with high atom efficiency under mild reaction conditions. nih.gov

The development of sustainable synthetic routes using renewable starting materials is a growing area of interest in green chemistry. While direct synthesis of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one from biosourced precursors is not yet widely reported, the potential for such pathways exists through the utilization of bio-based platform chemicals.

Levulinic acid, which can be produced from the hydrolysis of lignocellulosic biomass such as soy husks, is a versatile building block. cnr.it Although not a direct precursor, levulinic acid can be converted into succinic acid. Succinic acid and its derivatives are known precursors for the synthesis of the pyrrole ring, a key component of the target molecule. This suggests a potential, albeit currently indirect, route for the sustainable synthesis of the pyrrole core of pyrrolo[1,2-a]pyrazinones. Further research is needed to develop a direct and efficient conversion of biosourced platform chemicals into the desired heterocyclic system.

Targeted Synthesis of Methyl-Substituted Pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

In the synthesis of heterocyclic compounds, unexpected cyclization pathways can sometimes lead to the formation of novel or unanticipated products. The formation of 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one can occur through such a process.

The nucleophilic cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine monohydrate can lead to different products depending on the reaction conditions and the nature of the substituents on the alkyne. While one might expect a straightforward cyclization, these reactions can proceed via different pathways, such as 6-exo-dig or 6-endo-dig cyclizations. In some cases, these reactions can yield 2-aminopyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. For instance, the reaction of methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylate with hydrazine monohydrate in refluxing methanol has been shown to produce 2-amino-3-phenylpyrrolo[1,2-a]pyrazin-1(2H)-one in 67% yield, alongside a smaller amount of the isomeric 4-benzylpyrrolo[1,2-d] nih.govresearchgate.netnih.govtriazin-1(2H)-one (24% yield). d-nb.info This demonstrates how the cyclization pathway can be influenced by the reactants, leading to the formation of the aminopyrazinone structure.

Synthesis of other Methylated Pyrrolo[1,2-a]pyrazin-1(2H)-one Isomers (e.g., 2-Methyl and 8-Methyl Derivatives)

The synthesis of methylated isomers of pyrrolo[1,2-a]pyrazin-1(2H)-one, such as the 2-methyl and 8-methyl derivatives, has been explored through various synthetic strategies. These approaches often involve the construction of the pyrazinone ring onto a pre-existing pyrrole scaffold or building the pyrrole ring onto a pyrazine (B50134) precursor. The choice of methodology is often dictated by the desired substitution pattern on the final bicyclic system.

Synthesis of 2-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

A notable synthesis of 2-methyl-1-pyrrolo[1,2-a]pyrazinone was reported by Brimble and coworkers. This method commences with methyl pyrrole-2-carboxylate as the starting material. nih.gov The synthesis involves an N-alkylation of the pyrrole nitrogen followed by cyclization to form the desired pyrazinone ring.

The key steps in this synthetic route are outlined below:

N-alkylation: Methyl pyrrole-2-carboxylate is reacted with 1,2-dibromoethane (B42909) in the presence of a base to yield the N-alkylated intermediate.

Cyclization: The resulting intermediate undergoes an intramolecular cyclization upon treatment with methylamine. This step involves the formation of an amide bond followed by ring closure to afford the 2-methyl-1-pyrrolo[1,2-a]pyrazinone.

This synthetic approach is illustrated in the following reaction scheme:

Scheme 1: Synthesis of 2-Methyl-1-pyrrolo[1,2-a]pyrazinone

This methodology provides a straightforward route to the 2-methyl isomer, leveraging readily available starting materials.

Synthesis of 8-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives

The synthesis of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been particularly relevant in the context of medicinal chemistry, for instance, in the development of bromodomain and extra-terminal (BET) bromodomain inhibitors. The core scaffold of these derivatives is often constructed through a multi-step sequence that allows for the introduction of various substituents.

A general strategy for the synthesis of the 8-methylpyrrolo[1,2-a]pyrazin-1(2H)-one core involves the following key transformations:

Starting Material: The synthesis typically begins with a suitably substituted pyrrole derivative, such as a 3-methylpyrrole-2-carboxylate.

N-alkylation: The pyrrole nitrogen is alkylated with a reagent containing a suitable functional group for the subsequent cyclization, for example, an alpha-halo ester.

Cyclization: The pyrazinone ring is then formed through an intramolecular cyclization, which can be promoted by heat or a suitable catalyst.

The specific reagents and conditions can be varied to optimize the yield and to accommodate different substitution patterns on the pyrrole and pyrazinone rings.

The following table summarizes the key synthetic steps for the preparation of these methylated isomers:

Target Isomer Starting Material Key Reagents Reaction Steps
2-MethylMethyl pyrrole-2-carboxylate1,2-dibromoethane, MethylamineN-alkylation, Cyclization
8-Methyl3-Methylpyrrole derivativeAlpha-halo ester, AmineN-alkylation, Cyclization

Reactivity and Chemical Transformations of Pyrrolo 1,2 a Pyrazin 1 2h One Systems

Electrophilic and Nucleophilic Substitution Reactions

The pyrrolo[1,2-a]pyrazine (B1600676) system's reactivity towards electrophiles is predominantly centered on the electron-rich pyrrole (B145914) moiety. The regioselectivity of these substitutions is highly dependent on the reaction conditions and the nature of the substituents already present on the heterocyclic core.

For instance, electrophilic acylation reactions, such as Friedel-Crafts acetylation and Vilsmeier-Haack formylation, have been studied on various substituted pyrrolo[1,2-a]pyrazines. beilstein-journals.org In the case of substrates bearing a methyl group at the C3 position, similar to 3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, Friedel-Crafts acetylation with acetyl chloride and aluminum chloride tends to occur preferentially at the C8 position of the pyrrole ring. beilstein-journals.org This is in contrast to Vilsmeier-Haack formylation (using phosphorus oxychloride and dimethylformamide), which generally directs the formyl group to the C6 position, regardless of the substituent at C3. beilstein-journals.org This divergent regioselectivity allows for the synthesis of distinct substitution patterns on the pyrrolo[1,2-a]pyrazine skeleton. beilstein-journals.org

The general outcomes for these electrophilic acylations are summarized in the table below.

ReactionReagentsMajor Product Regioisomer
Friedel-Crafts AcetylationAcetyl Chloride, AlCl₃C8-acetylated product
Vilsmeier-Haack FormylationPOCl₃, DMFC6-formylated product

This table illustrates the general regiochemical trends for electrophilic acylation on 3-substituted pyrrolo[1,2-a]pyrazine systems.

Nucleophilic substitution reactions on the unmodified pyrrolo[1,2-a]pyrazin-1(2H)-one ring are less common. The electron-deficient pyrazine (B50134) ring is more susceptible to nucleophilic attack, but this often leads to addition or ring-opening reactions rather than direct substitution, unless a suitable leaving group is present. However, the synthesis of the pyrrolopyrazinone core itself can involve intramolecular nucleophilic cyclization processes. nih.gov

Addition Reactions with Organometallic Reagents

The pyrazine moiety of the pyrrolo[1,2-a]pyrazine system can undergo addition reactions with potent nucleophiles like organolithium reagents. Studies on the parent pyrrolo[1,2-a]pyrazine have shown that organolithium compounds add selectively to the C4 position. nih.gov This reaction pathway provides a method for introducing carbon substituents onto the pyrazine portion of the molecule, leading to the formation of 3,4-dihydro derivatives.

While specific studies on this compound are limited, it is anticipated that organometallic reagents would preferentially attack the pyrazinone ring. The carbonyl group at C1 would likely be a primary site of attack for reagents like Grignards, leading to 1,2-addition and the formation of a tertiary alcohol at the C1 position. Alternatively, attack could occur at the C4 imine-like functionality, analogous to the reactivity of the parent system. nih.gov

Metalation with Diisopropylamide and Subsequent Electrophilic Reactions

Directed ortho-metalation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is a powerful tool for the functionalization of aromatic and heterocyclic systems. For the pyrrolo[1,2-a]pyrazine scaffold, treatment with LDA results in deprotonation at the C8 position of the pyrrole ring. nih.gov This generates a lithiated intermediate that can be trapped with various electrophiles, allowing for the regioselective introduction of a wide range of functional groups at this position.

The process can be summarized as follows:

Deprotonation: The pyrrolo[1,2-a]pyrazine is treated with LDA in an inert solvent like THF at low temperature, leading to the formation of an 8-lithio derivative.

Electrophilic Quench: The resulting organolithium species is then reacted with an electrophile (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to install a new substituent at the C8 position.

This methodology provides a reliable route to C8-functionalized pyrrolo[1,2-a]pyrazines, which are not always accessible through direct electrophilic substitution. nih.gov

Quaternization of Non-Bridgehead Nitrogen Atoms

The pyrrolo[1,2-a]pyrazine system contains two nitrogen atoms, but only the non-bridgehead nitrogen (N5) is readily susceptible to quaternization. This nitrogen atom possesses a lone pair of electrons that is available for reaction with alkylating agents. nih.gov

Reaction of a pyrrolo[1,2-a]pyrazine with an alkyl halide, such as methyl iodide, results in the formation of a quaternary ammonium (B1175870) salt, specifically a 5-alkylpyrrolo[1,2-a]pyrazin-5-ium salt. nih.gov This transformation significantly alters the electronic properties of the pyrazine ring, making it highly electron-deficient and activating it towards subsequent reactions.

ReactantAlkylating AgentProduct
Pyrrolo[1,2-a]pyrazineMethyl Iodide (CH₃I)5-Methylpyrrolo[1,2-a]pyrazin-5-ium Iodide
Pyrrolo[1,2-a]pyrazineBenzyl Bromide (BnBr)5-Benzylpyrrolo[1,2-a]pyrazin-5-ium Bromide

This table provides examples of the quaternization reaction at the N5 position.

Generation and 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides

The N5-quaternized pyrrolo[1,2-a]pyrazin-5-ium salts are valuable precursors for the generation of azomethine ylides. nih.gov Upon treatment with a base, such as triethylamine (B128534) or DBU, the salt can be deprotonated at an adjacent carbon atom (typically C6) to form a transient 1,3-dipole—an azomethine ylide. nih.gov

These highly reactive intermediates are not isolated but are trapped in situ with a dipolarophile in a [3+2] cycloaddition reaction. This process is a powerful method for constructing complex, polycyclic nitrogen-containing frameworks. The azomethine ylide generated from the pyrrolo[1,2-a]pyrazine core can react with various dipolarophiles, including:

Alkenes: Such as N-phenylmaleimide, leading to the formation of new pyrrolidine (B122466) rings.

Alkynes: Such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), resulting in the construction of fused dihydropyrrole rings which can subsequently aromatize.

This cycloaddition methodology has been used to synthesize novel and complex heterocyclic systems, such as dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines. nih.gov The reaction proceeds with high regioselectivity and stereoselectivity, making it a synthetically useful transformation. nih.gov

Biological and Pharmacological Research Perspectives

Natural Occurrence and Isolation of Pyrrolo[1,2-a]pyrazinone Analogues

Pyrrolo[1,2-a]pyrazinone derivatives are a class of bioactive compounds that have been isolated from a diverse range of natural sources. These natural products often feature a dihydropyrrolo[1,2-a]pyrazinone ring system, sometimes with bromine substituents on the pyrrole (B145914) ring.

The structural motif of dihydropyrrolo[1,2-a]pyrazinone is present in a variety of natural products isolated from fungi, plants, and marine sponges. eco-vector.com For instance, a marine sponge-derived fungus, Aspergillus tamarii MCCF102, was found to produce dipyrrolobenzoquinones, which exhibited in vitro anti-inflammatory activity. mdpi.com Fungal endosymbionts isolated from marine sponges, such as Aspergillus unguis, have also been identified as producers of novel bioactive compounds. Furthermore, bacteria associated with marine sponges are a rich source of these compounds. For example, the bacterium Bacillus tequilensis MSI45, isolated from the marine sponge Callyspongia diffusa, produces pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro. rjpbr.commdpi.com Actinomycetes, another group of bacteria, isolated from the Red Sea sponge Coscinoderma mathewsi, also show potential for producing diverse bioactive compounds. nih.gov

Microbial secondary metabolites are a significant source of pyrrolo[1,2-a]pyrazinone analogues. The investigation of these microbial resources has led to the discovery of new compounds with a range of biological activities. For instance, Streptomyces species have been a particularly fruitful source. A novel species, Streptomyces mangrovisoli, isolated from mangrove soil, was found to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-. nih.govnih.gov Similarly, Streptomyces sp. VITMK1, also isolated from mangrove soil, produces pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl). scielo.br The soil bacterium Bacillus cereus strain KSAS17 has been shown to produce pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) as a primary secondary metabolite. researchgate.net

Broad Spectrum Bioactivities of Pyrrolo[1,2-a]pyrazinone Derivatives

Derivatives of pyrrolo[1,2-a]pyrazinone have demonstrated a wide array of biological activities, making them promising candidates for further pharmacological investigation.

Several pyrrolo[1,2-a]pyrazinone derivatives have exhibited significant antimicrobial properties. The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from Bacillus tequilensis MSI45, showed a potent inhibitory effect on multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net Another derivative, pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), from Bacillus cereus strain KSAS17, has been identified as an effective antifungal agent against the soil-borne fungus Sclerotium bataticola. researchgate.net Furthermore, a study on pyrrole-based enaminones as building blocks for pyrrolo[1,2-a]pyrazines revealed that the resulting compounds were highly active against various Candida species.

CompoundSource OrganismAntimicrobial Activity
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroBacillus tequilensis MSI45Potent inhibitory effect on multidrug-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg L-1. rjpbr.com
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)Bacillus cereus strain KSAS17Effective antifungal agent against the soil-borne fungus Sclerotium bataticola. researchgate.net
Brominated pyrrolo[1,2-a]pyrazinesSyntheticHighly active against various Candida species.

Certain derivatives of pyrrolo[1,2-a]pyrazinone have shown promising anti-inflammatory and analgesic effects. A study on newly synthesized aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinone derivatives demonstrated that some of these compounds possess potent anti-inflammatory and analgesic activities. rjpbr.comnih.gov The anti-inflammatory activities were evaluated using the xylene-induced ear edema model in mice, while the analgesic activities were assessed by the acetic acid-induced writhing method. rjpbr.com The general pyrrolo[1,2-a]pyrazine (B1600676) scaffold is recognized for its pharmacological potential, including anti-inflammatory properties.

CompoundAnti-inflammatory Activity (Inhibition of ear edema, %)Analgesic Activity (Inhibition of writhing, %)
2-Methyl-3-(4-methylphenyl)-1-pyrrolo[1,2-a]pyrazinone41.360.2
2-Methyl-3-(3,4-dimethoxyphenyl)-1-pyrrolo[1,2-a]pyrazinone35.670.8
3,4-Diphenyl-2-methyl-1-pyrrolo[1,2-a]pyrazinone50.275.4
3,4-Bis(4-methylphenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone45.465.7

Data from Wang et al., 2004. Activities were tested at a dose of 200 mg/kg in mice.

The antioxidant potential of pyrrolo[1,2-a]pyrazinone derivatives has been well-documented in several studies. The compound pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, produced by Bacillus tequilensis MSI45, exhibited high antioxidant activity. rjpbr.comnih.govresearchgate.net Another study on pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl) from Streptomyces sp. VITMK1 also demonstrated strong antioxidant potential through various radical scavenging assays. scielo.br The antioxidant agent pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- has also been identified in the newly isolated Streptomyces mangrovisoli sp. nov., suggesting its role in preventing free-radical-associated diseases. nih.govnih.gov

CompoundSource OrganismObserved Antioxidant Effect
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroBacillus tequilensis MSI45High antioxidant activity, suggesting increased efficacy and safety in drug development. rjpbr.comnih.gov
Pyrrolo [1, 2-A] pyrazine-1, 4-dione, hexahydro-3-(2-methylpropyl)Streptomyces sp. VITMK1Strong DPPH radical scavenging activity (72.48±0.32% at 500 µg/mL) and nitric oxide radical scavenging activity (73.03±1.02% at 500 µg/mL). scielo.br
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Streptomyces mangrovisoliIdentified as a potent antioxidant agent with strong free radical scavenging effects. nih.govnih.gov

Antitumor and Anticancer Potential

Analogues of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one have demonstrated considerable promise as anticancer agents. A notable example is a series of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives. In preclinical studies, the orally administered compound 38 from this series was shown to achieve a complete tumor growth inhibition of 99.7% in xenograft models, demonstrating good tolerability. nih.govfigshare.comacs.org This highlights the potent in vivo efficacy of this structural class.

Another derivative, Pyrrole (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), isolated from a marine bacterium, exhibited in vitro anticancer activity against human lung (A549) and cervical (HeLa) cancer cell lines. nih.govresearchgate.net The IC50 concentrations were 19.94 ± 1.23 µg/ml for A549 cells and 16.73 ± 1.78 µg/ml for HeLa cells. nih.gov Mechanistic studies showed that PPDHMP induces apoptosis, characterized by nuclear condensation and cell shrinkage, and causes cell cycle arrest at the G1 phase. nih.gov Furthermore, it was found to down-regulate anti-apoptotic Bcl-2 family proteins and activate caspases, leading to the cleavage of PARP. nih.govresearchgate.net

Other research has identified novel pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives with significant antitumor activity. The lead compound from this series, 12aa , effectively induced apoptosis and showed considerable tumor inhibition in in vivo models of melanoma. nih.gov

Table 1: In Vitro Anticancer Activity of PPDHMP
CompoundCell LineCancer TypeIC50 (µg/ml)
PPDHMPA549Lung19.94 ± 1.23
PPDHMPHeLaCervical16.73 ± 1.78

Kinase Inhibition Activities

The pyrrolo[1,2-a]pyrazinone scaffold has proven to be a fertile ground for the discovery of kinase inhibitors, which are crucial in cancer therapy for targeting dysregulated signaling pathways. nih.gov A novel series of pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cancer. nih.gov Initial hits from a natural product-inspired library showed IC50 values in the low micromolar range. Through rational optimization, guided by crystal structure analysis, compound 15a was developed as a potent PIM kinases inhibitor with excellent selectivity against a broad panel of other kinases. nih.gov

A European patent describes pyrrolo-pyrazine derivatives with inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). googleapis.com Certain derivatives within this class were noted to have IC50 values of less than or equal to 1µM for both CDK5/p25 and GSK-3. googleapis.com The pyrrole indolin-2-one scaffold, a related structural class, is also a well-established core for kinase inhibitors targeting receptors like VEGFRs and PDGFRs. cancertreatmentjournal.com

Table 2: Kinase Inhibition Profile of Selected Pyrrolo[1,2-a]pyrazinone Analogues
Compound ClassTarget Kinase(s)Reported Potency
Pyrrolo[1,2-a]pyrazinonesPIM KinasesLow micromolar IC50 (initial hits); Potent inhibition (optimized compounds like 15a)
Aloisines (Pyrrolo-pyrazines)CDK5/p25, GSK-3≤ 1µM IC50

Molecular Targets and Mechanistic Investigations of Pyrrolo[1,2-a]pyrazin-1(2H)-one Analogues

Detailed investigations into the mechanisms of action for this compound class have identified several key molecular targets, providing a clearer picture of how these molecules exert their therapeutic effects.

Bromodomain-Containing Protein Inhibition (e.g., BRD4, EP300)

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in cancer epigenetics. An 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one fragment was identified as a new binder to BET bromodomains. nih.govacs.org This fragment was incorporated into the scaffold of an existing inhibitor (ABBV-075), leading to a series of highly potent BET bromodomain inhibitors. nih.govfigshare.com The optimized compound 38 demonstrated exceptional selectivity for the BET family over other bromodomains. nih.govfigshare.com Specifically, it showed an approximately 1500-fold selectivity for the first bromodomain of BRD4 (BRD4(1)) over the EP300 bromodomain, a significant improvement compared to the parent compound ABBV-075, which had a 63-fold selectivity. nih.govfigshare.comacs.org Molecular dynamics simulations have provided further insights into the enhanced binding affinity and inhibitory dynamics of these derivatives at the BRD4 active site. nih.gov

Table 3: Selectivity of Bromodomain Inhibitors
CompoundSelectivity (BRD4(1) vs. EP300)
ABBV-075~63-fold
Compound 38~1500-fold

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A series of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been discovered as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govirbm.com PARP inhibitors represent a key class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Optimization of this series led to compounds with excellent PARP-1 enzyme potency. nih.govirbm.com These inhibitors were shown to inhibit the proliferation of BRCA-deficient cells in the low double-digit nanomolar range while demonstrating high selectivity over cancer cells proficient in BRCA function. nih.govirbm.com This synthetic lethality approach, combining PARP inhibition with a pre-existing DNA repair defect, is a clinically validated strategy in oncology. nih.gov

Modulators of Farnesyltransferase (FTase) and p38 Signaling Pathways

While direct modulation of Farnesyltransferase (FTase) by this compound analogues is not extensively detailed in the reviewed literature, the broader family of nitrogen-containing heterocycles is known to interact with various signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis, has been targeted by other heterocyclic scaffolds. mdpi.com For instance, a series of 1,2,4-oxadiazole-5-one derivatives were developed as inhibitors of p38 MAPK, demonstrating that small heterocyclic linkers can effectively target the ATP binding pocket of the kinase. mdpi.com This suggests a potential, yet currently unexplored, avenue for pyrrolo[1,2-a]pyrazinone derivatives.

Enzyme Inhibition and Receptor Binding Profiles

The versatility of the pyrrolo[1,2-a]pyrazine scaffold and its close relatives extends to other enzyme and receptor targets. For example, substituted pyrrolo[1,2-a]azolo-(azino-)[c]quinazolines have been identified as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and cancer. zsmu.edu.ua Several compounds in this class showed inhibitory activity comparable to or higher than the reference inhibitor nordihydroguaiaretic acid (NDGA). zsmu.edu.ua In a different context, piperazinylimidazo[1,2-a]pyrazines, which share a related fused heterocyclic core, have been studied for their affinity for adrenergic receptors. nih.gov Compound 2a (8-(1-piperazinyl)imidazo[1,2-a]pyrazine) was found to be highly selective for the α2-adrenergic receptor over the α1 subtype. nih.gov

Structure-Activity Relationship (SAR) Investigations of Pyrrolo[1,2-a]pyrazinone Derivatives

The exploration of the structure-activity relationships (SAR) of pyrrolo[1,2-a]pyrazinone derivatives has been a critical aspect of medicinal chemistry, aiming to delineate the molecular features essential for their biological activities. These studies have provided valuable insights into how modifications of the core scaffold and its substituents influence the interaction with biological targets, thereby guiding the design of more potent and selective agents.

Influence of Substituent Position and Chemical Nature on Biological Efficacy

The biological efficacy of pyrrolo[1,2-a]pyrazinone derivatives is significantly influenced by the nature and position of various substituents on the bicyclic core. Research has demonstrated that even minor structural modifications can lead to substantial changes in potency and selectivity across different biological targets, including enzymes and receptors.

One area of investigation has been the anti-inflammatory and analgesic activities of these compounds. Studies on a series of 3,4-dihydro-2-methyl-1-pyrrolo[1,2-a] pyrazinone derivatives have suggested that introducing a large hydrophobic substituent at the 3-position of the pyrazinone ring can enhance these activities. nih.gov This has led to the design and synthesis of novel aryl derivatives of 2-methyl-1-pyrrolo[1,2-a] pyrazinone. nih.govnih.gov For instance, the introduction of a 4-chlorophenyl group at the 3-position resulted in a compound with more potent anti-inflammatory activity than the reference drug ibuprofen (B1674241) in a xylene-induced ear edema model. nih.gov

In the context of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have provided detailed insights. asianpubs.org These studies have revealed several key structural requirements for high antagonistic activity:

Aryl Substituents: The presence of electropositive groups on the aryl substituent is beneficial for enhancing biological activity.

R Substituents: A substituent with a hydrogen bond acceptor at another position (designated as R) also contributes to high activity.

Steric Factors: Bulky substituents on both the aryl and R groups are not favored, suggesting that the binding pocket has specific spatial constraints.

Hydrophilicity: The introduction of a hydrophilic group on the R substituent can lead to an improvement in biological activity. asianpubs.org

Furthermore, research on pyrrolo[1,2-a]pyrazinones as inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cancer, has also shed light on important SAR aspects. Initial screening identified derivatives with low micromolar inhibitory activity. nih.gov Through a rational optimization strategy, guided by the crystal structure of a lead compound in complex with the PIM1 kinase domain, a potent inhibitor with excellent selectivity was discovered. nih.gov This highlights the importance of specific interactions within the kinase binding site that can be exploited for improving potency and selectivity. nih.govnih.gov

The following interactive table summarizes the influence of various substituents on the biological activity of selected pyrrolo[1,2-a]pyrazinone derivatives.

CompoundSubstituent(s)Biological Target/ActivityKey FindingsReference
3-(4-chlorophenyl)-2-methyl-1-pyrrolo[1,2-a]pyrazinone4-chlorophenyl at C3Anti-inflammatoryMore potent than ibuprofen in a xylene-induced ear edema model. nih.gov
Phenylethynyl-pyrrolo[1,2-a]pyrazine derivativesVarying aryl and other substituentsmGluR5 AntagonismElectropositive aryl groups and H-bond accepting/hydrophilic R groups enhance activity. Bulky groups are detrimental. asianpubs.org
Optimized PIM Kinase Inhibitor (Compound 15a)Specific substitutions based on crystal structurePIM Kinase InhibitionPotent and highly selective inhibitor of PIM kinases. nih.gov

Design Strategies for Enhanced Target Specificity and Potency

The development of highly potent and selective this compound derivatives and related analogs relies on a range of modern drug design strategies. These approaches aim to optimize the interaction of the ligand with its biological target while minimizing off-target effects.

Structure-Based Drug Design (SBDD): This is a powerful strategy that utilizes the three-dimensional structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of inhibitors. A prime example is the optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors. nih.gov By determining the crystal structure of an initial hit compound bound to the PIM1 kinase domain, researchers were able to visualize the key interactions and design new analogs with improved potency and selectivity. nih.govnih.gov This approach allows for the rational modification of the scaffold to enhance binding affinity by targeting specific pockets and residues within the active site.

Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores that can serve as functional replacements for an existing scaffold while maintaining or improving biological activity. uniroma1.itresearchgate.netnih.govu-strasbg.fr This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For instance, the pyrrolotriazinone core, a related heterocyclic system, has been explored as a promising scaffold in drug discovery. nih.gov

Bioisosteric replacement, a related concept, involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. u-strasbg.fr This strategy is frequently employed to fine-tune the properties of a lead compound. For example, replacing a hydrogen atom with a fluorine atom can alter the metabolic stability and electronic properties of a molecule without significantly changing its size. In the context of pyrrolo[1,2-a]pyrazinones, bioisosteric replacements could be used to modulate properties such as solubility, metabolic stability, and target-binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. asianpubs.org By identifying the physicochemical properties that are most influential for activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds. The 3D-QSAR studies on phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists are a good example of how this approach can guide the design of more potent molecules by defining the favorable steric and electronic properties of the substituents. asianpubs.orgnih.gov

Through the application of these and other design strategies, researchers continue to refine the pharmacological profiles of pyrrolo[1,2-a]pyrazinone derivatives, paving the way for the development of novel therapeutic agents with enhanced efficacy and safety.

Computational and Theoretical Studies on Pyrrolo 1,2 a Pyrazin 1 2h One Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of molecular structure, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods employed to predict the geometric and electronic structure of molecules with high accuracy. For pyrrolo[1,2-a]pyrazinone systems, DFT, particularly using functionals like B3LYP with a suitable basis set (e.g., 6-31G), is a common choice for optimizing molecular geometry and predicting spectroscopic properties. researchgate.net

Theoretical calculations can be used to determine bond lengths, bond angles, and dihedral angles of the 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one structure. These calculated parameters can then be compared with experimental data, such as that obtained from X-ray crystallography, to validate the computational model. researchgate.netnih.gov For instance, in a study on a related pyrrolo[1,2-a]quinoxaline (B1220188) derivative, DFT calculations were performed to obtain the optimized geometry, which was then compared with the crystal structure, showing good agreement. nih.gov Such studies confirm the planarity of the ring system and the preferred conformations of substituents.

Table 1: Representative Applications of DFT in Structural Analysis of Related Heterocycles

Studied SystemComputational MethodKey Findings
Pyrrolo[1,2-c]imidazole ScaffoldsDFT (B3LYP/6-31G)Correlation of calculated geometrical parameters with experimental X-ray diffraction data. researchgate.net
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineDFT (Gaussian09)Development of optimized geometry and understanding of intermolecular interactions. nih.gov

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore. DFT calculations are instrumental in determining these properties. mdpi.com

The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For similar N-fused heteroaromatic systems, DFT has been used to calculate HOMO and LUMO energies, providing insights into their optical and electronic behavior. mdpi.comresearchgate.net

Furthermore, computational methods can be used to assess the aromatic character of the pyrrolo[1,2-a]pyrazinone ring system. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can quantify the degree of aromaticity, which influences the molecule's stability, reactivity, and potential for π-π stacking interactions with biological targets.

Table 2: Calculated Electronic Properties of a Related Pyrrolo-Fused Heterocycle

PropertyCalculated ValueSignificance
HOMO EnergyNegative ValueIndicates stability of the compound. researchgate.net
LUMO EnergyNegative ValueIndicates stability of the compound. researchgate.net
HOMO-LUMO GapVaries with structureRelates to chemical reactivity and electronic transitions. mdpi.com

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational tools in drug discovery for predicting how a ligand, such as a this compound derivative, might interact with a protein target at the atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com For derivatives of the pyrrolo[1,2-a]pyrazinone scaffold, docking studies have been instrumental in understanding their interactions with various protein kinases and other therapeutic targets. mdpi.comnih.gov For example, the pyrrolo[1,2-a]pyrazinone core has been identified as a scaffold for inhibitors of PIM kinases. nih.gov

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com In the context of bromodomain-containing protein 4 (BRD4), a target in cancer therapy, docking studies could elucidate how a this compound-based inhibitor fits into the acetyl-lysine binding pocket, highlighting crucial interactions with residues like asparagine and tyrosine. mdpi.com These insights are vital for the rational design of more potent and selective inhibitors.

Beyond simply predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for a protein. nih.govsemanticscholar.org Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used to calculate the binding free energy of a ligand-protein complex from molecular dynamics simulation trajectories. nih.govmdpi.comvu.nl

These calculations can provide a quantitative measure of binding strength, which can be correlated with experimental data such as IC50 values. nih.govsemanticscholar.org By calculating the binding free energies for a ligand with different protein targets, it is possible to predict its selectivity profile. nih.govsemanticscholar.org For instance, for a series of pyrazine-linked compounds, a significant correlation was found between the calculated binding free energy and in vitro inhibitory activities for different histone deacetylase (HDAC) isoforms. nih.gov This approach allows for the in silico screening of compounds and the prioritization of those with the most promising affinity and selectivity for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Applications

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). zsmu.edu.uauran.ua

For pyrrolo[1,2-a]pyrazine (B1600676) derivatives and related heterocyclic systems, QSAR studies have been successfully applied to develop models that can predict the biological activity of new, unsynthesized compounds. asianpubs.orgresearchgate.net These models are built using a set of known compounds (a training set) and their experimentally determined activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links the descriptors to the observed activity. zsmu.edu.ua For example, a 3D-QSAR study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. asianpubs.org The resulting contour maps from these analyses can guide the design of new compounds with improved activity by indicating regions where steric bulk, electrostatic potential, or other properties should be modified. asianpubs.org

While a specific QSAR study on this compound is not highlighted in the provided context, the principles and methodologies from studies on the broader class of pyrrolo[1,2-a]pyrazines are directly applicable. asianpubs.org Such models are valuable for virtual screening and for prioritizing synthetic efforts towards compounds with the highest predicted potency.

Elucidation of Reaction Mechanisms via Computational Dynamics

Computational dynamics have become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis of heterocyclic compounds, including the pyrrolo[1,2-a]pyrazin-1(2H)-one scaffold. Through quantum chemical studies, researchers can model reaction pathways, identify transition states, and calculate energetic barriers, providing a detailed, molecular-level understanding of reaction kinetics and thermodynamics that complements experimental observations.

A notable example is the quantum chemical investigation into the reaction mechanism of N-allenyl-1H-pyrrole-2-yl-carbaldehydes with hydroxylamine, which leads to the formation of pyrrolopyrazine oxides, structures closely related to the pyrrolo[1,2-a]pyrazin-1(2H)-one core. researchgate.netproquest.comsciprofiles.com This research employed a combined theoretical approach (B2PLYP‐D3BJ/6‐311+G**//B3LYP/6‐31+G*) to unravel the influence of substituents on the pyrrole (B145914) ring on the kinetic characteristics of the key reaction stages: oximation and intramolecular cyclization. researchgate.net

The study highlighted the critical role of solvent molecules in the reaction mechanism. researchgate.net Computational modeling revealed that for the oximation step, the explicit inclusion of two solvent molecules is necessary to accurately model the proton transfer and reproduce the activation barriers. researchgate.net For the subsequent intramolecular cyclization step, one solvent molecule was found to be sufficient. researchgate.net This demonstrates the power of computational dynamics to capture the subtle but crucial effects of the reaction environment.

Furthermore, the calculations elucidated the impact of different types of substituents at the fourth and fifth positions of the pyrrole ring. The findings indicated that aryl substituents tend to favor the reaction, whereas alkyl substituents have the opposite effect. researchgate.net This insight is vital for optimizing reaction conditions and designing synthetic routes to new derivatives.

The energetic profiles of these key reaction steps were quantified, providing precise data on the feasibility of the proposed mechanism. The Gibbs free energy (ΔG) and activation energy (ΔG‡) for the formation of 3-methylpyrrolo[1,2-a]pyrazine-2-oxide were calculated, offering a quantitative basis for understanding the reaction kinetics. researchgate.net

Table 1: Calculated Energetic Parameters for the Formation of 3-methylpyrrolo[1,2-a]pyrazine-2-oxide

Parameter Value (kcal/mol)
Gibbs Free Energy (ΔG) 14.9
Activation Energy (ΔG‡) 23.4

Data derived from quantum chemical calculations modeling the reaction in ethanol. researchgate.net

These computational findings not only support a specific reaction pathway but also provide a predictive framework for understanding how structural modifications will influence the reaction outcome. By simulating the dynamic interactions between reactants, solvents, and transition states, computational chemistry offers a powerful lens for the detailed elucidation of reaction mechanisms in the synthesis of pyrrolo[1,2-a]pyrazin-1(2H)-one systems.

Future Research Directions and Unexplored Avenues for Pyrrolo 1,2 a Pyrazin 1 2h One

Development of Innovative and Sustainable Synthetic Pathways

The synthesis of the pyrrolo[1,2-a]pyrazinone scaffold has been approached through various strategies, including the fusion of a pyrazinone ring to a pre-existing pyrrole (B145914), multicomponent reactions, and various cyclization techniques. mdpi.comresearchgate.net One common method involves starting with methyl pyrrole-2-carboxylate. mdpi.com However, many established routes rely on harsh conditions, expensive catalysts (e.g., palladium), or produce significant waste. mdpi.com

Future research must prioritize the development of green and sustainable synthetic pathways. This includes:

Alternative Catalysis: Exploring the use of more abundant and less toxic metal catalysts (e.g., iron, copper) or organocatalysts to replace precious metal catalysts like palladium. mdpi.com

Green Solvents and Conditions: Investigating the use of water, supercritical fluids, or biodegradable solvents in place of traditional volatile organic compounds. Microwave-assisted or flow chemistry syntheses could also offer more energy-efficient alternatives.

Atom Economy: Focusing on synthetic routes, such as cycloaddition reactions, that maximize the incorporation of atoms from the starting materials into the final product. nih.gov

Current Synthetic StrategyPotential Sustainable ImprovementRationale
Palladium-catalyzed cyclization mdpi.comIron or Copper-catalyzed cyclizationReduces reliance on expensive and toxic heavy metals.
Multi-step synthesis with purificationOne-pot, three-component reactions mdpi.comIncreases efficiency, reduces solvent waste and energy consumption.
Use of volatile organic solvents (e.g., DMSO)Synthesis in green solvents (e.g., water, ethanol)Minimizes environmental impact and improves operational safety.
Conventional heating (reflux)Microwave-assisted or flow chemistryReduces reaction times and improves energy efficiency.

In-depth Elucidation of Action Mechanisms for Bioactive Analogues

While various biological activities have been reported for pyrrolo[1,2-a]pyrazinone derivatives, the precise mechanisms of action often remain unclear. researchgate.net Analogues have been identified as potent inhibitors of PIM kinases and Bromodomain and Extra-Terminal (BET) bromodomains. nih.govacs.orgnih.gov For instance, some derivatives function as kinase inhibitors by occupying the ATP binding site, as revealed by X-ray crystallography. nih.govnih.gov

Future investigations should employ a multi-faceted approach to clarify these mechanisms:

Structural Biology: Co-crystallization of analogues of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one with their target proteins (e.g., PIM1, BRD4) is crucial to visualize the specific molecular interactions, binding modes, and conformational changes that drive inhibition. acs.orgnih.gov

Chemical Proteomics: Utilizing probe-based chemical proteomics can provide an unbiased, global profile of the drug-protein interactions within a cellular context. nih.gov This can confirm intended targets and identify potential off-target effects that might contribute to efficacy or toxicity.

Biophysical and Biochemical Assays: Detailed kinetic studies are needed to determine the type of inhibition (e.g., competitive, non-competitive, allosteric) and the binding affinity (Kᵢ, Kd) for specific targets.

Cellular Pathway Analysis: Techniques like gene expression profiling can reveal how these compounds modulate downstream signaling pathways, providing a clearer picture of their functional effects at the cellular level. nih.gov

Expansion and Refinement of Structure-Activity Relationship Databases

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into clinical candidates. nih.gov Preliminary SAR studies on the pyrrolo[1,2-a]pyrazinone scaffold have provided initial insights; for example, it has been suggested that incorporating a large hydrophobic substituent at the 3-position of the pyrazinone ring can enhance anti-inflammatory activity. mdpi.com The development of potent PIM kinase inhibitors has also been guided by rational optimization based on structural data. nih.govnih.gov

A systematic and comprehensive SAR database for this compound is needed. Future efforts should focus on:

Systematic Derivatization: Synthesizing libraries of analogues by systematically modifying each position of the bicyclic core. This includes varying the methyl group at the 3-position, as well as introducing diverse substituents on the pyrrole ring.

Stereochemistry: For derivatives with chiral centers, it is essential to synthesize and evaluate each stereoisomer separately, as biological activity can be highly dependent on stereochemistry. nih.gov

Pharmacokinetic Optimization: Beyond potency, SAR studies must also focus on improving ADME (absorption, distribution, metabolism, and excretion) properties to develop compounds with better bioavailability and in vivo efficacy. nih.gov

Quantitative SAR (QSAR): Employing computational modeling to build QSAR models that can predict the activity of novel derivatives, thereby streamlining the design and synthesis process.

Position of ModificationKnown SAR InsightProposed Future Exploration
Position 3 A large hydrophobic group can increase anti-inflammatory activity. mdpi.comExplore a range of alkyl, aryl, and heteroaryl groups to optimize for different targets (e.g., kinases, bromodomains).
Position 8 An 8-methyl group has been incorporated into potent BET bromodomain inhibitors. acs.orgInvestigate various electron-donating and withdrawing groups to probe electronic requirements for target binding.
Pyrrole Ring (Positions 6, 7) Substitution patterns can influence selectivity and potency.Perform diversity-oriented synthesis to explore a wide chemical space and identify novel SAR trends.
Overall Scaffold The core is a privileged structure for kinase inhibition. nih.govInvestigate scaffold hopping and the introduction of chiral centers to improve potency and pharmacokinetic properties. nih.gov

Identification of Novel Biological Targets and Therapeutic Applications

The known biological activities of pyrrolo[1,2-a]pyrazinone derivatives, including anti-inflammatory, analgesic, and anticancer effects through kinase and bromodomain inhibition, suggest a broad therapeutic potential. mdpi.comnih.govacs.org Analogues have also been investigated as antagonists for the mGluR5 receptor, indicating potential applications in neurological disorders. researchgate.net

The next frontier is to identify entirely new biological targets and therapeutic indications for this scaffold.

High-Throughput Screening: Screening libraries of this compound derivatives against large panels of biological targets, such as diverse kinase families, G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets. nih.gov

Phenotypic Screening: Using cell-based assays that measure a specific phenotype (e.g., inhibition of cancer cell migration, reduction of viral replication, protection against neurodegeneration) to identify active compounds without a pre-determined target.

Anti-Infective Potential: Given that nitrogen-containing heterocycles are a rich source of antimicrobial agents, the scaffold should be systematically evaluated for activity against a broad range of bacteria, fungi, and viruses. researchgate.netresearchgate.net

Repurposing: Investigating known bioactive analogues against new disease models. For example, a potent PIM kinase inhibitor developed for cancer could be explored for its utility in autoimmune or inflammatory diseases where PIM kinases are also implicated.

By pursuing these research avenues, the scientific community can fully explore the chemical and biological space surrounding this compound, paving the way for the discovery of next-generation therapeutic agents.

Q & A

Q. How do solvent and catalyst choices affect regioselectivity in palladium-catalyzed aminoalkynylation?

  • Answer : Bulky ligands (e.g., triisopropylsilyl) favor exo-cyclization to form bicyclic products (e.g., 3k ), while electron-deficient aryl groups direct endo pathways. Solvents like toluene improve regioselectivity (>90%) by stabilizing transition states .

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3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.